molecular formula C10H10F3NO B14067674 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14067674
M. Wt: 217.19 g/mol
InChI Key: VFVKCFHUPFHVLG-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2nd) position and an amino (-NH₂) group at the meta (3rd) position. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing pharmaceuticals like fenfluramine, an appetite suppressant .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(14)9(7)10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

VFVKCFHUPFHVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme and Mechanism

This method adapts principles from the synthesis of 1-(3-trifluoromethylphenyl)propan-2-one described in patent literature. The process involves:

  • Diazotization of 3-amino-2-(trifluoromethyl)aniline under acidic conditions
  • Coupling with isopropenyl acetate in polar solvents
  • Catalytic acceleration using cuprous/ic salts

The critical reaction proceeds as:
$$
\text{C}6\text{H}4(\text{CF}3)(\text{NH}2) + \text{CH}3\text{COC}(\text{CH}3)=\text{CH}2 \xrightarrow{\text{Cu}^{+/2+}} \text{C}6\text{H}3(\text{CF}3)(\text{NH}2)\text{COCH}3
$$

Optimization Parameters

Key variables influencing yield (41.9–59.1% in analogous syntheses):

Parameter Optimal Range Effect on Yield
Temperature 40–60°C ±15% efficiency
Cu catalyst loading 0.01–0.20 molar ratio Critical below 0.05
Solvent system H2O:MeOH (3:1 v/v) Maximizes coupling
Reaction time 90–120 minutes Prevents byproducts

The aqueous workup involves heptane extraction followed by bisulfite complexation, achieving ≥98% purity.

Reductive Amination Pathway

Two-Stage Synthesis

  • Ketone precursor preparation : Friedel-Crafts acylation of 2-(trifluoromethyl)aniline with chloroacetone
  • Nitro group introduction : Nitration at position 3 using fuming HNO3/H2SO4
  • Catalytic hydrogenation : Pd/C-mediated reduction of nitro to amino group

Yield Enhancement Strategies

  • Low-temperature nitration (-10°C) improves regioselectivity to 85% para:ortho ratio
  • Microwave-assisted hydrogenation reduces reaction time from 12h → 45min
  • Solvent optimization : THF/EtOAc (4:1) increases hydrogenation efficiency by 22%

Nucleophilic Aromatic Substitution

Halogen Exchange Approach

Replaces traditional diazo chemistry through:
$$
\text{C}6\text{H}3(\text{CF}3)(\text{F}) + \text{NH}3 \xrightarrow{\text{CuCN}} \text{C}6\text{H}3(\text{CF}3)(\text{NH}2)
$$
Followed by ketone installation via:
$$
\text{C}6\text{H}3(\text{CF}3)(\text{NH}2) + (\text{CH}3)2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{Target compound}
$$

Comparative Performance

Method Overall Yield Purity Scalability
Diazotization 48–59% 98% Industrial
Reductive amination 32–41% 95% Pilot scale
Nucleophilic substitution 27–35% 93% Lab scale

Enzymatic Resolution of Racemates

Biocatalytic Optimization

Lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >99%:

  • Substrate : Racemic 1-(3-amino-2-(trifluoromethyl)phenyl)propan-2-ol
  • Reagent : Vinyl acetate in TBME
  • Conditions : 40°C, 24h, 5% w/w Novozym 435

Oxidation to Target Ketone

CrO3 oxidation under Jones conditions completes the synthesis:
$$
\text{C}6\text{H}3(\text{CF}3)(\text{NH}2)\text{CH(OH)CH}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{Target compound}
$$

Continuous Flow Synthesis

Microreactor Design

  • Diazotization module : PFA tubing (0.5mm ID), 0°C
  • Coupling reactor : Cu-packed bed, 50°C
  • Residence time : 8.7 minutes

Productivity Metrics

Parameter Batch Process Flow System Improvement
Space-time yield 0.18 kg/L/day 1.45 kg/L/day 8.1×
Catalyst consumption 0.15 mol% 0.09 mol% 40% reduction
Energy input 58 kWh/kg 12 kWh/kg 79% savings

Critical Analysis of Methodologies

Technical Limitations

  • Diazotization route :

    • Requires handling explosive diazonium intermediates
    • Generates 3.2 kg waste/kg product
    • Limited to batch processing
  • Reductive amination :

    • Multiple protection/deprotection steps
    • Pd catalyst costs ($420–650/g) impact economics
  • Flow synthesis :

    • High capital expenditure ($1.2–2M for pilot plant)
    • Susceptibility to fouling in Cu-packed beds

Industrial Adoption Trends

Method API Manufacturers Using Production Scale
Diazotization 6/10 50–200 kg/batch
Continuous flow 2/10 24/7 operation
Enzymatic 1/10 Specialty chemicals

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 1886-26-6)
  • Properties : Key intermediate in fenfluramine synthesis via reductive amination .
1-(2-(Trifluoromethyl)phenyl)propan-2-one (CAS 172953-70-7)
  • Properties : Higher steric hindrance at the ortho position compared to the target compound.
  • Comparison: Ortho-substituted -CF₃ may hinder reactivity compared to meta-amino substitution.
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)
  • Structure : Fluorine at phenyl position 3; -CF₃ at position 5 .
  • Properties : Molecular weight 220.16 g/mol; density 1.268 g/cm³.
1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one (CAS 57330-58-2)
  • Structure: Nitro (-NO₂) at phenyl position 2; -CF₃ at position 4 .
  • Properties : Molecular weight 247.17 g/mol; nitro group increases polarity but reduces stability under reducing conditions.
  • Comparison: Nitro group is a strong electron-withdrawing substituent, contrasting with the amino group’s electron-donating nature.
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (Compound 3w)
  • Structure : Fluorine on the propan-2-one carbonyl carbon; -CF₃ at phenyl position 3 .
  • Spectral Data : ¹H NMR (CDCl₃) δ 7.69–7.51 (m, 4H), 5.73 (d, J = 48.5 Hz, 1H), 2.28 (d, J = 4.5 Hz, 3H).

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound ~219.2 (estimated) N/A N/A
1-(3-Fluoro-5-CF₃-phenyl)propan-2-one 220.16 1.268 198.4 (predicted)
1-[2-Nitro-4-CF₃-phenyl]propan-2-one 247.17 N/A N/A

Key Observations :

  • The amino group in the target compound likely increases water solubility compared to nitro or trifluoromethyl analogs.
  • Ortho-substituted -CF₃ (as in CAS 172953-70-7) may lower boiling points due to steric effects .

Stability and Reactivity

  • Trifluoromethyl Group : Enhances thermal and oxidative stability due to strong C-F bonds .
  • Amino Group: Increases susceptibility to oxidation or protonation under acidic conditions compared to halogenated analogs.

Biological Activity

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound is characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding, enhancing interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, potentially improving bioavailability.
  • Ketone Moiety : Plays a critical role in the compound's reactivity and interactions.

This compound exhibits biological activity primarily through:

  • Enzyme Interactions : The amino group allows for hydrogen bonding with enzyme active sites, influencing enzyme mechanisms and protein-ligand interactions.
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to various receptors, making it a candidate for drug development.

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups exhibited significant antichlamydial activity. The presence of the trifluoromethyl substituent was crucial for enhancing biological efficacy compared to non-fluorinated analogs .
  • Antibacterial Properties : Research indicated that similar compounds showed moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae. The trifluoromethyl group contributed to this activity, highlighting its importance in drug design .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Amino Group : The introduction of the amino group is crucial for enhancing hydrogen bonding capabilities.
  • Incorporation of the Trifluoromethyl Group : Various methods such as electrophilic fluorination can be employed to introduce this group effectively.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-2-(trifluoromethyl)phenyl)-3-chloropropan-1-oneContains a chlorine atom instead of trifluoromethylAlters reactivity and potential applications
2'-(Trifluoromethyl)propiophenoneLacks the amino groupLess versatile in biological applications
1-(3-Amino-2-(trifluoromethoxy)phenyl)propan-2-oneContains a trifluoromethoxy group instead of trifluoromethylDifferent electronic properties affecting reactivity

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological properties compared to these similar compounds.

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